N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 356529-31-2
VCID: VC21506204
InChI: InChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27)
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Molecular Formula: C24H24N2O6S
Molecular Weight: 468.5g/mol

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

CAS No.: 356529-31-2

Cat. No.: VC21506204

Molecular Formula: C24H24N2O6S

Molecular Weight: 468.5g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide - 356529-31-2

Specification

CAS No. 356529-31-2
Molecular Formula C24H24N2O6S
Molecular Weight 468.5g/mol
IUPAC Name N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
Standard InChI InChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27)
Standard InChI Key YBHTULMXAYTSDU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Introduction

Chemical Identity and Structural Characteristics

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide is an organic compound with a complex molecular structure combining several functional groups. It belongs to the class of benzamides with additional sulfonyl and indole moieties that contribute to its chemical properties and biological potential . The compound is identified by the CAS number 356529-31-2 and has been cataloged in chemical databases for research purposes.

Fundamental Chemical Properties

The compound possesses several key chemical properties that define its identity and potential applications. These fundamental characteristics are summarized in the following table:

PropertyValue
CAS Number356529-31-2
Molecular FormulaC24H24N2O6S
Molecular Weight468.5 g/mol
IUPAC NameN-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide
PubChem Compound ID1011763

The molecular weight and formula indicate a complex organic structure with multiple functional groups that contribute to its chemical reactivity and biological interactions . The presence of nitrogen, oxygen, and sulfur atoms in the molecule creates potential binding sites for interactions with biological targets.

Structural Components Analysis

The chemical structure of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide can be analyzed by breaking it down into its constituent components:

  • A 3,4,5-trimethoxybenzamide group, which features three methoxy substituents on a benzene ring connected to an amide linkage

  • A phenyl ring connected to the amide nitrogen

  • A sulfonyl group (-SO2-) that links the phenyl ring to an indoline moiety

  • A 2,3-dihydro-1H-indol (indoline) group as the terminal portion of the molecule

These structural elements create a compound with multiple potential interaction sites for biological activities. The trimethoxy pattern on the benzamide portion is a structural feature found in several compounds with documented biological activities, particularly those with anticancer properties.

Chemical Identifiers and Nomenclature

For proper identification in chemical databases and literature, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide has several standardized identifiers that facilitate its cataloging and referencing in research contexts .

Standard Identifiers

The compound can be uniquely identified through several standardized chemical identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C24H24N2O6S/c1-30-21-14-17(15-22(31-2)23(21)32-3)24(27)25-18-8-10-19(11-9-18)33(28,29)26-13-12-16-6-4-5-7-20(16)26/h4-11,14-15H,12-13H2,1-3H3,(H,25,27)
Standard InChIKeyYBHTULMXAYTSDU-UHFFFAOYSA-N
Canonical SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

In the scientific literature, this compound may be referenced under several synonyms:

  • N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

  • N-[4-(indolin-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide

  • N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]-3,4,5-trimethoxybenzamide

These alternative names all refer to the same chemical entity but may appear in different contexts or publications, requiring researchers to recognize the equivalence of these designations.

Research Methodologies and Experimental Approaches

The investigation of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide's properties and potential applications employs various research methodologies that help elucidate its characteristics and biological activities.

In Vitro Studies

Laboratory investigations of this compound typically involve cellular assays that assess its effects on biological systems:

  • Cell viability assays to determine cytotoxicity against various cell lines, particularly cancer cells

  • Enzyme inhibition studies to identify potential molecular targets

  • Cellular signaling pathway analyses to understand mechanisms of action

These in vitro approaches provide preliminary evidence of the compound's biological activities before advancing to more complex testing systems.

In Vivo Studies

Animal model studies represent a more advanced stage of investigation:

  • Efficacy testing in disease models, particularly cancer xenografts

  • Pharmacokinetic analyses to determine absorption, distribution, metabolism, and excretion profiles

  • Toxicity evaluations to assess safety parameters

The ongoing research in animal models aims to establish the therapeutic potential of the compound while evaluating its safety profile before any consideration for human applications.

Structure-Activity Relationships

Understanding the relationship between the structural features of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide and its biological activities provides valuable insights for drug design and optimization.

Key Structural Determinants

Several structural elements likely contribute to the compound's biological activities:

  • The 3,4,5-trimethoxy pattern on the benzamide portion, which is often associated with anticancer properties in similar compounds

  • The sulfonyl linkage, which provides conformational rigidity and potential hydrogen bonding interactions

  • The indoline moiety, which may contribute to binding specificity with biological targets

Modifications to these structural elements could potentially modulate the compound's activity profile, offering opportunities for developing optimized derivatives with enhanced potency or selectivity.

Structural Analogues and Derivatives

Current Research Status and Future Directions

The current research landscape surrounding N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide suggests several avenues for future investigation.

Research Gaps and Opportunities

Despite the potential therapeutic applications of this compound, several knowledge gaps present opportunities for further research:

  • Detailed mechanistic studies to elucidate precise molecular targets and pathways

  • Comprehensive structure-activity relationship studies through systematic structural modifications

  • Advanced formulation strategies to address potential delivery challenges

  • Expanded biological screening against diverse disease models

Addressing these research gaps could significantly advance understanding of the compound's full therapeutic potential.

Emerging Applications

Recent research trends suggest potential new applications for this class of compounds:

  • Targeted drug delivery systems incorporating the compound or its derivatives

  • Combination therapy approaches with established therapeutic agents

  • Development of biomarkers to identify patient populations most likely to respond to treatment

These emerging applications represent exciting frontiers in the ongoing research efforts to harness the therapeutic potential of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3,4,5-trimethoxybenzamide and related compounds.

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